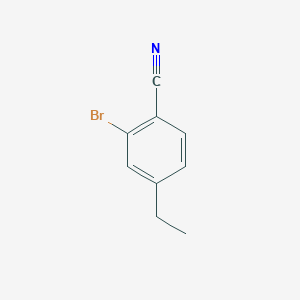2-Bromo-4-ethylbenzonitrile
CAS No.: 38678-87-4
Cat. No.: VC2566848
Molecular Formula: C9H8BrN
Molecular Weight: 210.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38678-87-4 |
|---|---|
| Molecular Formula | C9H8BrN |
| Molecular Weight | 210.07 g/mol |
| IUPAC Name | 2-bromo-4-ethylbenzonitrile |
| Standard InChI | InChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 |
| Standard InChI Key | ABQVGEQFWXVFNU-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)C#N)Br |
| Canonical SMILES | CCC1=CC(=C(C=C1)C#N)Br |
Introduction
Chemical Structure and Properties
2-Bromo-4-ethylbenzonitrile (C₉H₈BrN) is an organic molecule featuring a substituted benzene ring with three key functional groups: a bromine atom, an ethyl group, and a nitrile group.
Basic Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-4-ethylbenzonitrile are summarized in the table below:
The structure of 2-Bromo-4-ethylbenzonitrile features a benzene ring with a bromine atom at position 2, an ethyl group at position 4, and a nitrile functional group (-C≡N) typically attached at position 1. This arrangement of substituents contributes to the compound's specific chemical reactivity and physical properties.
Structural Characteristics
The bromine atom at position 2 introduces a halogen functionality, which significantly influences the compound's reactivity and polarity. Bromine, being an electronegative element, creates a partial positive charge on the carbon atom to which it is attached, making this position susceptible to nucleophilic attack .
The ethyl group at position 4 contributes to the hydrophobic character of the molecule, enhancing its solubility in non-polar solvents. This alkyl group can also influence the electronic distribution within the benzene ring through inductive effects .
The nitrile group (-C≡N) is known for its strong electron-withdrawing properties, which can enhance the compound's potential for nucleophilic reactions. This functional group is particularly valuable in organic synthesis as it can be transformed into other functional groups such as amines, amides, and carboxylic acids .
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-Bromo-4-ethylbenzonitrile, each with its own advantages and limitations.
Direct Bromination
One common method for synthesizing 2-Bromo-4-ethylbenzonitrile involves the direct bromination of 4-ethylbenzonitrile. This reaction typically employs bromine as the brominating agent in the presence of a suitable catalyst, such as iron(III) bromide or aluminum chloride .
The reaction can be represented as:
4-Ethylbenzonitrile + Br₂ → 2-Bromo-4-ethylbenzonitrile
The regioselectivity of this bromination reaction is influenced by both steric and electronic factors. The electron-withdrawing nitrile group directs the incoming bromine atom predominantly to the ortho positions (2 and 6), while the ethyl group at position 4 creates steric hindrance that may favor substitution at position 2 .
From Benzoic Acid Derivatives
Another synthetic route involves the conversion of the corresponding benzoic acid derivative to the benzonitrile. This multi-step process typically proceeds through the formation of a benzoyl chloride intermediate, followed by reaction with an alkanesulphonamide and phosphorus pentachloride at elevated temperatures (150-190°C) .
The general reaction sequence can be outlined as:
2-Bromo-4-ethylbenzoic acid → 2-Bromo-4-ethylbenzoyl chloride → 2-Bromo-4-ethylbenzonitrile
This method is particularly useful when starting from readily available carboxylic acid precursors and provides a versatile approach to benzonitrile synthesis .
Cyanation of Aryl Halides
A third approach involves the cyanation of aryl halides through the Rosenmund-von Braun reaction. This method typically employs copper(I) cyanide as the cyanating agent and proceeds through the displacement of a halogen atom by the cyanide group .
For 2-Bromo-4-ethylbenzonitrile synthesis, this approach would start from a dihalogenated precursor such as 2,4-dibromobenzene or 1-bromo-2-iodo-4-ethylbenzene, allowing selective cyanation at the more reactive position .
Applications and Uses
2-Bromo-4-ethylbenzonitrile has found various applications in chemical research and industrial processes, particularly as a valuable intermediate in organic synthesis.
Pharmaceutical Development
Reactivity and Chemical Transformations
The presence of multiple functional groups in 2-Bromo-4-ethylbenzonitrile enables a wide range of chemical transformations, making this compound a versatile synthetic intermediate.
Reactions Involving the Bromine Atom
The bromine atom in 2-Bromo-4-ethylbenzonitrile can participate in various reactions, including:
-
Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.) to introduce carbon-carbon bonds
-
Nucleophilic aromatic substitution with various nucleophiles
-
Metal-halogen exchange reactions with organolithium or Grignard reagents
Comparison with Related Compounds
Understanding the similarities and differences between 2-Bromo-4-ethylbenzonitrile and its structural isomers can provide valuable insights into its chemical properties and reactivity.
Comparison with Position Isomers
Several position isomers of brominated ethylbenzonitriles have been described in the literature, including:
These isomers differ in the relative positions of the functional groups on the benzene ring, which can significantly influence their physical properties, reactivity patterns, and applications in synthesis .
Comparison with 4-Ethylbenzonitrile
4-Ethylbenzonitrile (CAS 25309-65-3), the non-brominated parent compound, serves as a useful reference point for understanding the effects of bromine substitution .
Current Research and Future Prospects
Current Research Applications
Recent research involving 2-Bromo-4-ethylbenzonitrile has focused on several areas:
-
Development of novel synthetic methodologies for the preparation of substituted benzonitriles with improved efficiency and selectivity
-
Exploration of transition metal-catalyzed cross-coupling reactions for the functionalization of the bromine-bearing position
-
Investigation of structure-activity relationships in pharmaceutical and agrochemical research
-
Utilization as a building block in the synthesis of complex molecular architectures
Future Research Directions
Future research involving 2-Bromo-4-ethylbenzonitrile may explore several promising directions:
-
Development of more sustainable and environmentally friendly synthetic routes
-
Exploration of novel catalytic systems for selective transformations
-
Investigation of potential applications in materials science and electronic materials
-
Detailed structure-property relationship studies to better understand and predict the behavior of related compounds
-
Computational studies to elucidate reaction mechanisms and guide synthetic design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume